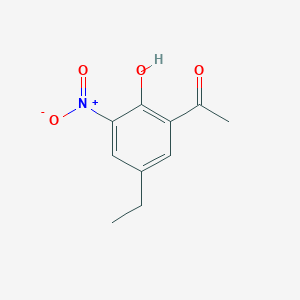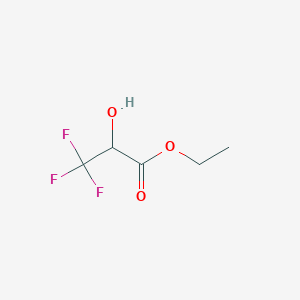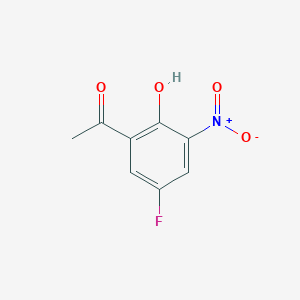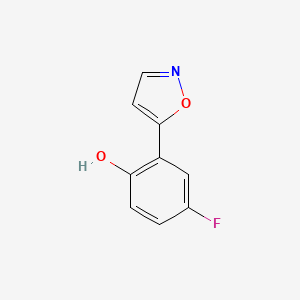![molecular formula C13H11NO3 B1334221 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid CAS No. 386715-42-0](/img/structure/B1334221.png)
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid
概要
説明
The compound "5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid" is a heterocyclic compound that belongs to the quinoline family. This family of compounds is known for a wide range of biological activities, including antiallergy, antibacterial, and diuretic properties. The papers provided discuss various derivatives of the quinoline nucleus and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of quinoline derivatives typically involves the condensation of substituted aminoquinolines with other reagents such as dialkyl oxalates, followed by further chemical transformations . For example, the synthesis of optically active quinoline derivatives has been achieved through the use of optically active indolines, which are then tested for antibacterial activities . The synthesis of N-(arylalkyl) quinoline derivatives involves amidation of the corresponding carboxylic acid esters with arylalkylamines . These methods demonstrate the versatility of synthetic approaches to modify the quinoline nucleus for various biological activities.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and polarimetry . The presence of substituents on the quinoline nucleus, such as halogens or alkyl groups, can significantly affect the molecular structure and, consequently, the biological activity of these compounds . The structural features of brominated quinoline derivatives, for instance, have been discussed, highlighting the formation of isomers during the bromination process .
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can lead to the formation of various products, as seen in the bromination of ethyl quinoline carboxylate, which results in both expected and unexpected brominated isomers . These reactions are influenced by the conditions used, such as the solvent and the presence of other reagents, which can lead to different outcomes in terms of product distribution and yield.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, are crucial for their biological activity. For instance, the presence of ester groups has been found to be preferred for good oral absorption of antiallergy agents . The diuretic activity of these compounds is also influenced by their physical and chemical properties, with certain structural modifications leading to compounds with diuretic effects comparable or superior to known diuretics . The antibacterial activities of these compounds are also noteworthy, with some derivatives showing potent activity against gram-positive bacteria and balanced in vitro activity .
科学的研究の応用
Synthesis and Structural Analysis
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid and its derivatives have been extensively studied for their synthesis and structural properties. For example, Ukrainets et al. (2013) explored the bromination of ethyl ester derivatives of this compound, revealing insights into the structural features of the major and minor reaction products (Ukrainets, Golik, Chernenok, Shishkina, & Parshikov, 2013).
Diuretic Activity
Several studies have investigated the diuretic properties of derivatives of this chemical. Ukrainets and colleagues (2013, 2018) demonstrated that certain derivatives exhibit substantial diuretic activity, potentially exceeding that of hydrochlorothiazide, a commonly used diuretic (Ukrainets et al., 2013; Ukrainets, Sidorenko, Golik, Chernenok, Grinevich, & Davidenko, 2018).
Antitubercular and Antibacterial Activities
Research has also explored the potential of these compounds in treating bacterial infections. For instance, studies by Ukrainets et al. (2006, 2007) highlighted the antitubercular activities of certain derivatives, suggesting their potential as antitubercular agents (Ukrainets, Sidorenko, Gorokhova, Shishkin, & Turov, 2006; Ukrainets, Mospanova, Bereznyakova, & Naboka, 2007). Additionally, Ishikawa et al. (1990) synthesized derivatives with notable antibacterial activities against gram-positive and gram-negative bacteria (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Polymorphism and Crystal Structure
Shishkina et al. (2018) discovered polymorphic modifications of a related compound, emphasizing the importance of crystal structure in understanding the properties of these chemicals (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).
作用機序
Target of Action
It is suggested that the compound may have potential as an inhibitor of aldosterone synthase , an enzyme involved in the biosynthesis of the hormone aldosterone.
Result of Action
The compound has been studied for its diuretic effects . In animal studies, it was found to exhibit a statistically significant diuretic effect, exceeding the activity of hydrochlorothiazide in some cases . This suggests that the compound could increase urinary output, potentially through its proposed inhibition of aldosterone synthase.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5(13),6,8-tetraene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12-10(13(16)17)7-9-4-1-3-8-5-2-6-14(12)11(8)9/h1,3-4,7H,2,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCFZIUMULQCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2N(C1)C(=O)C(=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178871 | |
| Record name | 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid | |
CAS RN |
386715-42-0 | |
| Record name | 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=386715-42-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-5-oxo-1H,5H-benzo[ij]quinolizine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)


